2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one
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Overview
Description
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one is a complex organic compound featuring an isoquinolinone core substituted with a boronate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one typically involves the following steps:
Formation of the Isoquinolinone Core: The isoquinolinone core can be synthesized through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Boronate Ester Formation: The boronate ester group is introduced via a Suzuki-Miyaura coupling reaction. This involves the reaction of a halogenated isoquinolinone with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The isoquinolinone core can be reduced to form isoquinoline derivatives.
Substitution: The boronate ester group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in organic solvents like toluene or THF.
Major Products
Oxidation: Boronic acids.
Reduction: Isoquinoline derivatives.
Substitution: Various substituted isoquinolinones depending on the coupling partner.
Scientific Research Applications
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a pharmacophore in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, which is useful in enzyme inhibition and sensor design.
Comparison with Similar Compounds
Similar Compounds
2-Methylisoquinolin-1(2H)-one: Lacks the boronate ester group, making it less versatile in cross-coupling reactions.
5-Bromo-2-methylisoquinolin-1(2H)-one: Contains a bromine atom instead of the boronate ester, which affects its reactivity and applications.
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-1(2H)-one: Similar structure but with a quinoline core, which may alter its electronic properties and reactivity.
Uniqueness
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one is unique due to the presence of both the isoquinolinone core and the boronate ester group. This combination allows for diverse chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BNO3/c1-15(2)16(3,4)21-17(20-15)13-8-6-7-12-11(13)9-10-18(5)14(12)19/h6-10H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLXNCTDIVQBIGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CN(C(=O)C3=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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